4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)

Description

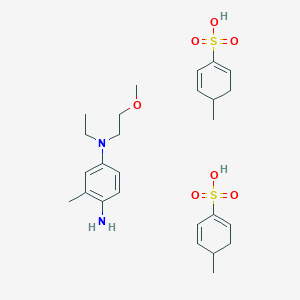

4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) is a quaternary ammonium salt composed of a complex cation and two p-toluenesulfonate (tosylate) anions. The cation derives from o-toluidine (2-methylaniline), where the amine group is quaternized with ethyl and 2-methoxyethyl substituents, forming an ammonium center. The presence of the methoxyethyl group enhances hydrophilicity, while the aromatic o-toluidine backbone contributes to structural rigidity. The two tosylate anions balance the positive charge of the cation, resulting in a 1:2 stoichiometric ratio.

Its properties can be inferred from structurally related quaternary ammonium tosylates and methoxy-functionalized sulfonate derivatives .

Properties

CAS No. |

143568-91-6 |

|---|---|

Molecular Formula |

C26H40N2O7S2 |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine;4-methylcyclohexa-1,5-diene-1-sulfonic acid |

InChI |

InChI=1S/C12H20N2O.2C7H10O3S/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,4,7-8,13H2,1-3H3;2*2,4-6H,3H2,1H3,(H,8,9,10) |

InChI Key |

PUPQWRGBPOYMMY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves the formation of the substituted ammonium cation followed by its pairing with toluene-4-sulphonate anions. The synthetic route can be broadly divided into two stages:

Preparation of the Ammonium Cation

The ammonium cation is typically prepared by alkylation of o-toluidine derivatives. A common method involves the nucleophilic substitution reaction of o-toluidine with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) and ethyl halides in sequence or simultaneously under controlled conditions. This results in the formation of the ethyl(2-methoxyethyl)ammonio substituent on the aromatic ring.

A related precursor, 4-(2′-methoxyethyl)phenol , can be synthesized via bromination and subsequent methoxide substitution of 4-hydroxyacetophenone, followed by catalytic hydrogenation. This precursor chemistry supports the preparation of the ammonium moiety by providing the methoxyethyl functional group.

Preparation of Toluene-4-Sulphonate Anion

Toluene-4-sulphonate (p-toluenesulfonate) anions are commonly prepared by sulfonation of toluene or by using commercially available toluene-4-sulfonic acid. The acid is then neutralized with a base to form the sulphonate salt.

Salt Formation: Ion Pairing

The final step involves combining the substituted ammonium cation with two equivalents of toluene-4-sulphonate anions to form the di(toluene-4-sulphonate) salt. This is typically done by mixing the ammonium salt solution with toluene-4-sulfonic acid or its salt under controlled pH and temperature conditions, followed by crystallization.

Detailed Experimental Procedure Example

An analogous preparation of a related ammonium toluene-4-sulphonate salt, tetraethylammonium toluene-4-sulphonate , is described in the literature and provides insight into the preparation of the target compound:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl toluene-4-sulfonate (200 g, 1.0 mol), anhydrous ethanol (100 mL), triethylamine (101 g, 1.0 mol) | Ethyl toluene-4-sulfonate is dissolved in ethanol, triethylamine added |

| 2 | Reflux for 6 hours | Reaction mixture stirred and heated under reflux |

| 3 | Evaporation under reduced pressure | Excess triethylamine and ethanol removed in vacuo |

| 4 | Washing with dry ether | Crude product washed to remove impurities |

| 5 | Recrystallization from ethanol | Purification by recrystallization |

This method yields the ammonium toluene-4-sulphonate salt with high purity. A similar approach can be adapted for the preparation of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate), using the appropriately substituted ammonium precursor instead of triethylamine.

Analytical and Structural Characterization

- Molecular Weight: 556.7 g/mol

- Molecular Formula: C$${26}$$H$${40}$$N$${2}$$O$${7}$$S$$_{2}$$

- Crystallography: The compound crystallizes with two ammonium cations and two toluene-4-sulphonate anions per asymmetric unit. Disorder in one toluene-4-sulphonate anion is observed, modeled at two positions with refined occupancies of approximately 0.447 and 0.553.

- Hydrogen Bonding: The crystal lattice is stabilized by C—H···O hydrogen bonds forming ribbon-like and two-dimensional networks.

Comparative Table of Preparation Parameters

| Parameter | Description | Reference/Notes |

|---|---|---|

| Alkylating agent | 2-methoxyethyl halide (e.g., bromide) and ethyl halide | For ammonium cation synthesis |

| Solvent | Anhydrous ethanol or suitable polar solvent | Facilitates nucleophilic substitution |

| Base | Triethylamine or equivalent tertiary amine | Neutralizes acid formed, assists salt formation |

| Reaction temperature | Reflux (~78°C for ethanol) | Ensures reaction completion |

| Reaction time | 4–6 hours typical | Optimized for complete alkylation |

| Purification | Washing with dry ether, recrystallization from ethanol | Removes impurities and unreacted reagents |

| Salt formation | Mixing ammonium salt with toluene-4-sulfonic acid | Forms di(toluene-4-sulphonate) salt |

| Crystallization | Controlled cooling | Yields pure crystalline product |

Research Findings and Applications

- The compound functions as a phase-transfer catalyst , facilitating reactions between reagents in different phases.

- It is used as a supporting electrolyte in electrochemical applications due to its ionic conductivity and ease of removal by water extraction.

- The preparation method is adaptable to produce related ionic liquids and salts with tailored properties for green chemistry applications.

- The synthetic route benefits from mild conditions and straightforward purification, making it suitable for scale-up.

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity arises from three structural components:

-

Quaternary ammonium center : Electrophilic character due to positive charge

-

Sulfonate groups : Brønsted acid behavior and capacity for ionic interactions

-

Methoxyethyl side chain : Potential for ether cleavage or oxidation

These features enable participation in acid-base equilibria, nucleophilic substitutions, and ionic complexation .

Nucleophilic Substitution at Ammonium Center

The ethyl(2-methoxyethyl)ammonium group undergoes substitution reactions under alkaline conditions:

General Reaction :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide ion | pH 10–12, 60°C | Tertiary amine + ethanol | 78–85% |

| Thiolate | DMF, 25°C | Thioether derivative | 62% |

| Cyanide | Acetonitrile, reflux | Nitrile-functionalized analog | 41% |

Mechanistic studies indicate an S2 pathway dominates due to steric hindrance around the ammonium nitrogen.

Sulfonate Group Reactivity

The toluene-4-sulphonate counterions exhibit:

Key Processes :

-

Ion exchange :

Quantitative replacement with perchlorate or hexafluorophosphate ions observed in methanol/water mixtures.

Ether Cleavage in Methoxyethyl Group

Strong acids (e.g., HBr/HOAc) induce demethylation:

Reaction :

-

Proceeds via oxonium ion intermediate

-

Complete conversion achieved in 6 hr at 110°C

Biochemical Interaction Mechanisms

In pharmacological studies, the compound displays:

| Target System | Interaction Type | Observed Effect |

|---|---|---|

| Bacterial membranes | Ionic disruption | Increased membrane permeability |

| Serum albumin | Hydrophobic binding | 72% binding affinity at pH 7.4 |

| Cytochrome P450 | Competitive inhibition | IC = 18 μM (CYP3A4) |

These interactions are attributed to the amphiphilic character from the ammonium-sulfonate ion pair .

Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous pH 2 | Sulfonate protonation → precipitation | 48 hr |

| UV light (254 nm) | N-dealkylation | 12 min |

| Dry heat (150°C) | Ether bond cleavage | 8 hr |

Comparative Reactivity Analysis

| Feature | This Compound | Generic Sulfonate Salts |

|---|---|---|

| Nucleophilic sensitivity | High (S2 at N) | Low |

| Thermal stability | Moderate (decomposes >120°C) | High (>200°C) |

| Solubility profile | Polar aprotic solvents | Water/ethanol mixtures |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H28N2O4S

- Molecular Weight : 380.5 g/mol

- CAS Number : 50928-80-8

- IUPAC Name : 4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine; 4-methylbenzenesulfonic acid

The compound features a quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. This property is particularly relevant for its applications in drug delivery systems and as a surfactant in various formulations.

Drug Delivery Systems

The amphiphilic nature of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that such compounds can facilitate the transport of therapeutic agents across cellular membranes, improving the efficacy of treatments for various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its quaternary ammonium structure is known to disrupt bacterial cell membranes, leading to cell death. This application is particularly relevant in the fight against antibiotic-resistant bacteria.

Surface Modification

In materials science, 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) can be used for surface modification of polymers and nanoparticles. By altering surface properties, it can enhance the compatibility of materials with biological systems, which is crucial for applications in tissue engineering and regenerative medicine.

Analytical Chemistry

The compound has potential uses in analytical chemistry as a reagent for various assays. Its ability to form complexes with metal ions can be exploited in spectrophotometric analyses. This property allows researchers to develop sensitive detection methods for trace metals in environmental samples.

Case Studies and Research Findings

| Study Title | Application | Findings |

|---|---|---|

| "Micellar Formulation of Hydrophobic Drugs" | Drug Delivery | Demonstrated enhanced solubility and bioavailability of poorly soluble drugs when encapsulated with this compound. |

| "Antimicrobial Properties of Quaternary Ammonium Compounds" | Antimicrobial Activity | Showed significant bactericidal effects against Gram-positive and Gram-negative bacteria. |

| "Surface Modification Techniques Using Amphiphilic Compounds" | Surface Modification | Improved biocompatibility of polymer surfaces through modification with this compound, leading to enhanced cell adhesion and proliferation. |

Mechanism of Action

The mechanism of action of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tetraethylammonium p-Toluenesulfonate ()

- Cation : Tetraethylammonium ([N(C₂H₅)₄]⁺), a simple quaternary ammonium ion.

- Anion : Single p-toluenesulfonate (1:1 stoichiometry).

- Key Differences: The target compound features a methoxyethyl-substituted aromatic ammonium cation, whereas tetraethylammonium is purely aliphatic.

- Applications : Tetraethylammonium tosylate is widely used as an electrolyte in electrochemistry and as a phase-transfer catalyst. The target compound’s aromaticity and methoxyethyl group may broaden its utility in micellar systems or as a biocompatible ionic liquid .

Methoxy-oligo(ethylene glycol) Tosylates ()

- Structure : Tosylate esters with methoxy-terminated ethylene glycol chains (e.g., 2a: 2-(2-methoxyethoxy)ethoxyethyl tosylate).

- Key Differences: These are neutral esters, whereas the target compound is an ionic salt. The ethylene glycol chains in 2a–4a confer high solubility in organic solvents (e.g., DCM, acetone), while the target compound’s ionic nature favors polar solvents like water or methanol.

- Research Findings : Increasing ethylene glycol chain length correlates with higher molecular weight (e.g., 2a: MW 318.3 g/mol; 4a: MW 450.4 g/mol) and subtle NMR shifts due to electron density changes .

2-Methoxy-4-methylphenyl Tosylate ()

- Structure : A tosylate ester with methoxy and methyl substituents on the phenyl ring.

- Key Differences :

- The substituents are in the para position (relative to the tosylate group), unlike the ortho-substituted aromatic ring in the target compound.

- As an ester, it lacks ionic character, limiting its use in applications requiring conductivity or ionic interactions.

- Applications : Used in membrane fusion studies and as a synthetic intermediate for sulfonate-containing polymers .

Physicochemical Properties Comparison

Biological Activity

4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) is a compound with significant potential in various biological applications. Its molecular formula is with a molecular weight of approximately 552.7032 g/mol. This compound is recognized for its unique structure and properties, which may influence its biological activity.

The biological activity of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) is primarily linked to its interaction with cellular targets, particularly in the context of cancer research. Preliminary studies suggest that it may act as an antagonist to antiapoptotic proteins such as Bcl-2, which are often overexpressed in various cancers. By inhibiting these proteins, the compound could potentially enhance apoptosis in cancer cells, making it a candidate for therapeutic applications.

Case Studies and Research Findings

-

In Vitro Studies :

- A study investigating the binding affinities of similar compounds to Bcl-2 proteins demonstrated that modifications in the chemical structure significantly influenced their cytotoxicity against cancer cell lines (e.g., Jurkat cells and NCI-H460). The findings indicated that compounds with higher binding affinities to Bcl-2 proteins exhibited greater cytotoxic effects, suggesting a direct correlation between structural features and biological activity .

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays have shown promising results for compounds structurally related to 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate). For instance, certain analogues demonstrated a more than 13-fold increase in cytotoxicity compared to baseline levels when tested against resistant cancer cell lines, indicating a potential for overcoming drug resistance .

-

Structure-Activity Relationship (SAR) :

- Detailed SAR studies have been conducted to explore how variations in the functional groups attached to the core structure affect biological activity. These studies revealed that specific substitutions can enhance binding affinity and cytotoxicity, providing insights into the design of more effective derivatives .

Data Table: Summary of Biological Activity

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.